7-Bromo-3-fluoroimidazo[1,2-a]pyridine
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Overview
Description
7-Bromo-3-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound characterized by the presence of a bromine atom at the 7th position and a fluorine atom at the 3rd position on the imidazo[1,2-a]pyridine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the bromination and fluorination of imidazo[1,2-a]pyridine derivatives. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a suitable fluorinating agent such as Selectfluor for fluorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and material science applications .
Scientific Research Applications
7-Bromo-3-fluoroimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For instance, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular functions .
Comparison with Similar Compounds
- 7-Fluoroimidazo[1,2-a]pyridine
- 3-Bromoimidazo[1,2-a]pyridine
- 7-Chloro-3-fluoroimidazo[1,2-a]pyridine
Comparison: Compared to similar compounds, 7-Bromo-3-fluoroimidazo[1,2-a]pyridine exhibits unique reactivity and selectivity due to the presence of both bromine and fluorine atoms. This dual substitution enhances its potential for diverse chemical transformations and biological activities, making it a valuable compound in research and industrial applications .
Biological Activity
7-Bromo-3-fluoroimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis of this compound
The synthesis of imidazo[1,2-a]pyridines typically involves multi-step reactions that can include cyclization and halogenation processes. For this compound, methods may involve the use of starting materials such as 2-aminopyridines and appropriate halogenating agents. The synthesis pathway often emphasizes the efficiency and yield of the final product.
Antimicrobial Properties
Imidazo[1,2-a]pyridines have shown significant antimicrobial activity. A study demonstrated that various substituted imidazo[1,2-a]pyridines exhibited moderate to good antituberculosis activity against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL . While specific data for this compound is limited, its structural similarity suggests potential efficacy against similar pathogens.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives can act as protein kinase inhibitors, which are crucial in cancer therapy. One study reported that certain derivatives inhibited kinases such as DYRK1A and CLK1, suggesting a pathway for anticancer activity through disruption of cell signaling pathways involved in proliferation and survival .
Neuroprotective Effects
The neuroprotective potential of imidazo[1,2-a]pyridines has been explored in relation to Alzheimer's disease. Compounds in this class have been identified as acetylcholinesterase (AChE) inhibitors, with some showing IC50 values indicating effective inhibition of enzyme activity. For instance, certain derivatives exhibited AChE inhibition with IC50 values around 79 µM . This suggests that this compound could potentially contribute to neuroprotective strategies.
3. Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their substituents. Research has shown that modifications at various positions on the pyridine ring can enhance or diminish biological efficacy:
Position | Substituent | Effect on Activity |
---|---|---|
3 | Fluoro | May enhance potency against certain targets |
7 | Bromo | Potentially increases lipophilicity and binding |
Various | Alkyl/aryl groups | Modifications can lead to increased selectivity |
4. Case Studies and Research Findings
Several studies have investigated the biological activities of imidazo[1,2-a]pyridine derivatives:
- Antituberculosis Activity : A series of substituted imidazo[1,2-a]pyridines were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis growth. The results indicated that compounds with halogen substitutions showed promising activity levels .
- Protein Kinase Inhibition : A library of imidazo[1,2-a]pyridine derivatives was screened against various kinases. Notably, compounds demonstrated significant inhibition of CLK1 and DYRK1A kinases, highlighting their potential in cancer therapeutics .
- Neuroprotective Studies : The neuroprotective effects were evaluated through AChE inhibition assays where certain derivatives displayed significant inhibitory effects on AChE activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer’s .
Properties
Molecular Formula |
C7H4BrFN2 |
---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
7-bromo-3-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H |
InChI Key |
OQYPAAQOCXSMEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2F)C=C1Br |
Origin of Product |
United States |
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